molecular formula C15H11NO3 B137590 5-Amino-2-(4-hydroxyphenyl)chromen-4-one CAS No. 129974-42-1

5-Amino-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B137590
CAS No.: 129974-42-1
M. Wt: 253.25 g/mol
InChI Key: YYEHVLMUHQDZMO-UHFFFAOYSA-N
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Description

5-Amino-2-(4-hydroxyphenyl)chromen-4-one is a compound of significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with a hydroxyphenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired benzopyran derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-hydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

Scientific Research Applications

5-Amino-2-(4-hydroxyphenyl)chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to a decrease in the production of melanin, making it a potential candidate for skin-lightening agents. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(4-hydroxyphenyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

129974-42-1

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5-amino-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H11NO3/c16-11-2-1-3-13-15(11)12(18)8-14(19-13)9-4-6-10(17)7-5-9/h1-8,17H,16H2

InChI Key

YYEHVLMUHQDZMO-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N

Synonyms

4H-1-Benzopyran-4-one,5-amino-2-(4-hydroxyphenyl)-(9CI)

Origin of Product

United States

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